1-Bromo-4-ethylhexane 1-Bromo-4-ethylhexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524353
InChI: InChI=1S/C8H17Br/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C8H17Br
Molecular Weight: 193.12 g/mol

1-Bromo-4-ethylhexane

CAS No.:

Cat. No.: VC16524353

Molecular Formula: C8H17Br

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-ethylhexane -

Specification

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
IUPAC Name 1-bromo-4-ethylhexane
Standard InChI InChI=1S/C8H17Br/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3
Standard InChI Key NWIJWFWYUFMQFL-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CCCBr

Introduction

Structural and Molecular Characteristics

1-Bromo-4-ethylhexane belongs to the class of primary alkyl bromides, characterized by a linear hexane chain (CH2CH2CH2CH2CH2CH2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2) with substituents at specific positions. The bromine atom is located on the terminal carbon (C1), while an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) branches from the fourth carbon (C4). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-4-ethylhexane, reflecting its substitution pattern .

The SMILES notation for the compound is CCC(CC)CCCBr\text{CCC(CC)CCCBr}, which encodes the ethyl group on C4 and the bromine on C1 . This structure suggests moderate steric hindrance around the bromine atom, which may influence its reactivity in substitution or elimination reactions.

Physical and Chemical Properties

Available data on the physicochemical properties of 1-bromo-4-ethylhexane are sparse. Key parameters include:

PropertyValueSource
Molecular FormulaC8H17Br\text{C}_8\text{H}_{17}\text{Br}
Molecular Weight193.12 g/mol
Boiling PointNot reported-
DensityNot reported-
Melting PointNot reported-

The lack of empirical data on boiling point, density, and melting point underscores the need for experimental characterization. Comparative analysis with similar compounds, such as 1-bromohexane (boiling point: 155–157°C), suggests that the ethyl substituent may slightly elevate the boiling point due to increased molecular weight and van der Waals interactions .

Reactivity and Chemical Behavior

As a primary alkyl bromide, 1-bromo-4-ethylhexane is expected to participate in nucleophilic substitution (SN2\text{S}_\text{N}2) and elimination (E2\text{E}2) reactions.

Nucleophilic Substitution

In polar aprotic solvents like dimethylformamide (DMF), the bromine atom serves as a leaving group, enabling displacement by nucleophiles such as:

  • Hydroxide ions (OH\text{OH}^-) to form 4-ethylhexanol.

  • Cyanide ions (CN\text{CN}^-) to yield 5-ethylhexanenitrile.

The primary carbon’s low steric hindrance favors SN2\text{S}_\text{N}2 mechanisms, though reaction rates may vary with solvent polarity and temperature.

Elimination Reactions

Under basic conditions (e.g., potassium tert-butoxide in tert-butanol), 1-bromo-4-ethylhexane may undergo dehydrohalogenation to form 1-ethylhexene. The reaction typically follows Zaitsev’s rule, favoring the more substituted alkene.

CompoundMolecular FormulaKey Features
1-Bromo-4-ethylhexaneC8H17Br\text{C}_8\text{H}_{17}\text{Br}Linear chain with ethyl substitution
1-Bromo-4-ethylcycloheptaneC9H17Br\text{C}_9\text{H}_{17}\text{Br}Cycloheptane ring enhances rigidity
1-Bromo-4-ethylbenzeneC8H9Br\text{C}_8\text{H}_9\text{Br}Aromatic ring enables conjugation

The linearity of 1-bromo-4-ethylhexane may enhance solubility in nonpolar solvents compared to cyclic or aromatic analogs .

Future Research Directions

The limited data on 1-bromo-4-ethylhexane presents opportunities for further investigation:

  • Physicochemical Profiling: Experimental determination of boiling point, density, and solubility.

  • Reaction Optimization: Development of efficient synthetic routes with high regioselectivity.

  • Biological Screening: Evaluation of antimicrobial or cytotoxic properties given the ethyl-bromo motif.

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